molecular formula C25H19F2NO3 B2976352 6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866016-77-5

6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2976352
CAS No.: 866016-77-5
M. Wt: 419.428
InChI Key: HGWNURVBUJUUHB-UHFFFAOYSA-N
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Description

6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound with the molecular formula C25H19F2NO3 . This compound is known for its unique structure, which includes a quinoline core substituted with fluorine atoms, a methoxyphenyl group, and a methylbenzoyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including cyclization and substitution reactions. One common method involves the use of fluorinated anilines and benzoyl chlorides as starting materials. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the methoxyphenyl group enhances its reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

6,8-difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO3/c1-15-7-9-16(10-8-15)24(29)20-14-28(13-17-5-3-4-6-22(17)31-2)23-19(25(20)30)11-18(26)12-21(23)27/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWNURVBUJUUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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